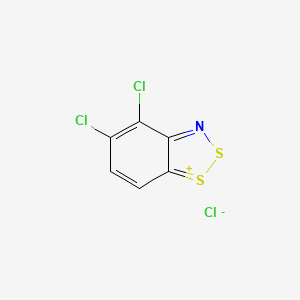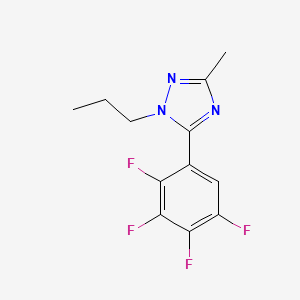
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C14H20O It is characterized by a pent-2-enal backbone with a 3-methyl group and a 2,4,6-trimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal typically involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methylbutanal. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The key steps include:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Reaction Control: Temperature and pressure are precisely controlled to optimize the reaction.
Product Isolation: The product is isolated through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid
Reduction: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol
Substitution: this compound derivatives with nitro or halogen substituents
Applications De Recherche Scientifique
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling proteins.
Comparaison Avec Des Composés Similaires
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal can be compared with other similar compounds, such as:
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol: The reduced form of the compound, which has different reactivity and applications.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of the compound, with distinct chemical properties.
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid: The oxidized form, which has different biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
832713-03-8 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3-methyl-5-(2,4,6-trimethylphenyl)pent-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
OKGNQWFDZPGMNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCC(=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


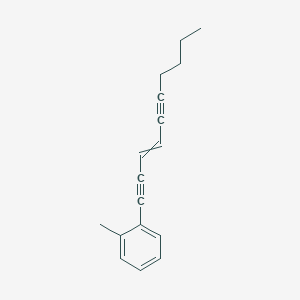
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
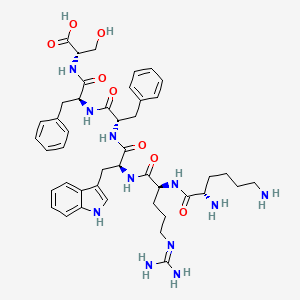

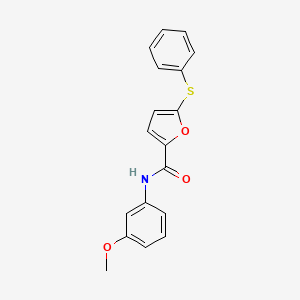
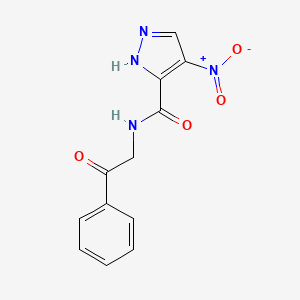
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)

